BenchChemオンラインストアへようこそ!

Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate

CRBN ligand PROTAC intermediate structural differentiation

This phthalimide derivative serves as a functionally distinct CRBN precursor, critically lacking the glutarimide pharmacophore of classical IMiDs to avoid background IKZF1/3 degradation in phenotypic assays. Its C4-carbamoyl-benzoate methyl ester provides an orthogonal conjugation handle for efficient PROTAC or molecular glue degrader synthesis, while the N-methyl substitution enhances hydrolytic stability over standard thalidomide analogs. The para-substituted exit vector supports SAR studies for ternary complex geometry optimization.

Molecular Formula C18H14N2O5
Molecular Weight 338.319
CAS No. 683232-45-3
Cat. No. B2613677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate
CAS683232-45-3
Molecular FormulaC18H14N2O5
Molecular Weight338.319
Structural Identifiers
SMILESCN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C18H14N2O5/c1-20-16(22)12-4-3-5-13(14(12)17(20)23)19-15(21)10-6-8-11(9-7-10)18(24)25-2/h3-9H,1-2H3,(H,19,21)
InChIKeyJBRIKXAFGTZSOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate (683232-45-3): Structural Identity and CRBN Ligand Class Context


Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate (CAS 683232-45-3) is a synthetic phthalimide derivative featuring an N-methyl-1,3-dioxoisoindoline core linked via a 4-carbamoyl bridge to a benzoate methyl ester [1]. The compound belongs to the broader class of phthalimide-based cereblon (CRBN) E3 ubiquitin ligase ligands, which includes the clinically approved immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide [2]. Its structural architecture—lacking the glutarimide moiety characteristic of classical IMiDs while incorporating an N-methyl substitution on the phthalimide ring and a 4-position carbamoyl-benzoate extension—defines it as a distinct chemical entity within the CRBN ligand landscape, relevant for proteolysis-targeting chimera (PROTAC) and molecular glue degrader research [2][3].

Why Generic IMiDs Cannot Replace Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate in PROTAC and Degrader Development


Direct substitution of Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate with unmodified thalidomide, lenalidomide, or pomalidomide is precluded by three critical structural differentiators: (1) the absence of a glutarimide ring—the primary CRBN-binding pharmacophore—renders this compound a functionally distinct precursor rather than a direct CRBN binder, enabling conjugation strategies without competing CRBN engagement [1]; (2) the N-methyl substitution on the phthalimide nitrogen eliminates the imide NH proton, which is present in thalidomide and known to contribute to the hydrolytic instability of classical IMiDs under physiological conditions [1][2]; and (3) the 4-position carbamoyl-benzoate methyl ester provides a chemically orthogonal synthetic handle for linker conjugation via carbodiimide or active ester chemistry, which is absent in the 4-amino pomalidomide scaffold commonly used in PROTAC design [2][3]. Moreover, the position of substitution on the phthalimide ring critically dictates both aqueous stability and off-target zinc-finger (ZF) protein degradation profiles—a property that cannot be reproduced by simply using an unmodified IMiD [2].

Quantitative Differentiation Evidence: Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate vs. Closest Analogs


N-Methyl Phthalimide Substitution vs. Glutarimide-Containing IMiDs: Structural Pharmacophore Divergence

Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate lacks the glutarimide ring that is essential for direct CRBN binding in thalidomide, lenalidomide, and pomalidomide. In thalidomide, the glutarimide moiety binds within the hydrophobic tri-tryptophan pocket of CRBN with a Ki of approximately 8.5 ± 0.8 µM as determined by thermophoresis-based assay, while phthalimide alone exhibits no measurable CRBN binding [1][2]. The N-methyl substitution on the phthalimide ring of the target compound further distinguishes it from the unsubstituted phthalimide used in classical IMiDs. This divergent pharmacophore profile means the target compound does not function as a standalone CRBN binder but rather as a modular precursor for conjugation to target-protein ligands, offering reduced risk of CRBN-mediated neosubstrate degradation during synthetic manipulation [2][3].

CRBN ligand PROTAC intermediate structural differentiation

C4 vs. C5 Phthalimide Substitution: Differential Aqueous Stability at Physiological pH

The attachment point of substituents on the phthalimide ring differentially affects aqueous stability. In a systematic study of 16 thalidomide derivatives with C4 or C5 substitutions, amino conjugates attached at the C4 position (e.g., T01: 4-aminoalkyl-thalidomide) exhibited 80% stability after 24 hours at pH 7.4, compared to only 15% stability for the corresponding C4-carboxamide conjugate T03 and 11% for T04 [1]. The target compound, bearing a C4-carbamoyl linkage (amide at C4), is structurally analogous to the less stable carboxamide series; however, its N-methyl phthalimide core (rather than glutarimide) may alter the electronic environment influencing hydrolytic susceptibility. In contrast, compounds with linker attachment at the C5 position showed distinct stability profiles: T07 (C5-amino) demonstrated 68% stability and T11 (C5-methylamino-acyl) showed only 21% stability but with high IKZF1 degradation (73%) [1]. This data demonstrates that the substitution position on the phthalimide ring is a critical determinant of both stability and neosubstrate degradation activity.

PROTAC design linker attachment hydrolytic stability

C4 vs. C5 Modification: Differential Off-Target Zinc-Finger Protein Degradation Liability

Modifications at the C5 position of the phthalimide ring significantly reduce off-target degradation of zinc-finger (ZF) proteins compared to C4 modifications. Nguyen et al. (2024) demonstrated through a high-throughput platform and a library of approximately 80 pomalidomide analogues that modifications of appropriate size on the C5 position reduced off-target ZF degradation, as validated by immunoblotting, target engagement, and global mass spectrometry studies [1]. The C4 position, which is the attachment point in the target compound, is associated with higher ZF off-target degradation propensity, as C4-modified pomalidomide (bearing a 4-amino group) promotes degradation of ZFP91 and IKZF3 through water-mediated hydrogen bonding between CRBN (E377) and IKZF1 (Q147) [2]. This structural insight is based on the co-crystal structure PDB: 6H0F showing the 4-amino group of pomalidomide making a crucial water-mediated hydrogen bond with CRBN and IKZF1. Modification at the C5 position would potentially 'bump off' ZF degrons, reducing off-target degradation [2].

off-target degradation ZF proteins PROTAC selectivity

Methyl Ester Functional Handle: Orthogonal Conjugation Chemistry vs. 4-Amino Pomalidomide Scaffolds

The target compound features a benzoate methyl ester at the terminus of the C4-carbamoyl extension, providing a chemically distinct synthetic handle compared to the 4-amino group commonly used in pomalidomide-based PROTAC building blocks. The methyl ester can be selectively hydrolyzed to the carboxylic acid under mild basic conditions (LiOH, THF/H2O) or directly subjected to aminolysis or transesterification, offering orthogonal reactivity to amine-reactive chemistry [1]. In contrast, pomalidomide-4-amino derivatives require protection/deprotection strategies or amide-coupling conditions that may compete with the glutarimide NH [2]. The benzoate ester linkage also introduces a para-substituted aromatic spacer, extending the exit vector from the phthalimide C4 position by approximately 7–8 Å compared to a direct C4-amino attachment—a geometric parameter that influences ternary complex formation in PROTAC design [3].

conjugation chemistry PROTAC synthesis synthetic handle

Procurement-Relevant Application Scenarios for Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate


PROTAC Library Construction Requiring Orthogonal Conjugation Handles

In medium- to high-throughput PROTAC synthesis campaigns where diverse target-protein ligands (bearing free amines or carboxylic acids) must be conjugated to a CRBN-recruiting moiety, the methyl ester handle of this compound enables selective activation and coupling without cross-reactivity. Unlike pomalidomide-4-amino scaffolds that require protection of the glutarimide NH or amine-reactive target ligands, the ester can be hydrolyzed to the acid and activated (NHS/DCC) independently, allowing sequential conjugation to amine-containing linkers or target ligands. This orthogonal reactivity is supported by established practical synthesis protocols for phthalimide-based CRBN ligand toolboxes [1][2].

Degrader Design Where Attenuated Intrinsic CRBN Neosubstrate Activity Is Desired

For research programs targeting proteins where CRBN-mediated degradation of IKZF1/3 (a common liability of pomalidomide-based PROTACs) could confound phenotypic readouts, this compound's lack of the glutarimide pharmacophore ensures that any degradation activity arises solely from the assembled heterobifunctional PROTAC rather than from the CRBN ligand itself. This property is particularly valuable in phenotypic screening campaigns where clean background signals are essential for hit identification [3].

Studies Investigating C4 Exit Vector Geometry on Ternary Complex Formation

The para-substituted benzoate extension from the phthalimide C4 position provides a structurally defined exit vector that extends approximately 7–8 Å beyond the phthalimide ring plane. This geometry can be systematically compared with direct C4-amino (pomalidomide-type) or C5-substituted exit vectors to probe how spatial orientation of the linker affects ternary complex formation and degradation efficiency. The C4 position is known to differentially affect off-target ZF degradation compared to C5, making this compound a valuable tool for SAR studies on degrader selectivity [1][4].

Chemical Stability Optimization of CRBN-Recruiting Degrader Intermediates

For laboratories requiring CRBN ligand intermediates with extended shelf-life in solution, compounds bearing C4-amino substitutions have demonstrated superior aqueous stability (e.g., 80% remaining after 24 h at pH 7.4) compared to C4-carboxamide or C5-linked analogs. While direct stability data for this specific N-methyl carbamoyl-benzoate derivative are not published, the C4 attachment position is associated with enhanced hydrolytic stability in the phthalimide series, providing a rationale for its selection over C5-substituted isomers in workflows where intermediate stability is critical [2].

Quote Request

Request a Quote for Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.